molecular formula C16H13IN2O2S B4890807 N-{[(4-acetylphenyl)amino]carbonothioyl}-2-iodobenzamide

N-{[(4-acetylphenyl)amino]carbonothioyl}-2-iodobenzamide

Numéro de catalogue B4890807
Poids moléculaire: 424.3 g/mol
Clé InChI: QKADJYOHTOGHSO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{[(4-acetylphenyl)amino]carbonothioyl}-2-iodobenzamide, also known as CI-1011, is a small molecule inhibitor that belongs to the class of compounds known as acylaminothiazoles. It has been found to have potential therapeutic applications in the treatment of diseases such as cancer, Alzheimer's disease, and diabetes.

Mécanisme D'action

The mechanism of action of N-{[(4-acetylphenyl)amino]carbonothioyl}-2-iodobenzamide involves the inhibition of HDAC and the activation of AMPK. HDAC inhibition leads to the activation of tumor suppressor genes and the induction of cell death in cancer cells. In Alzheimer's disease, HDAC inhibition leads to the reduction of beta-amyloid plaques in the brain. AMPK activation leads to the regulation of glucose and lipid metabolism, which improves glucose tolerance and insulin sensitivity in diabetes.
Biochemical and Physiological Effects
N-{[(4-acetylphenyl)amino]carbonothioyl}-2-iodobenzamide has been found to have a range of biochemical and physiological effects. In cancer cells, it induces cell cycle arrest and apoptosis, leading to the inhibition of cell growth. In Alzheimer's disease, it reduces the accumulation of beta-amyloid plaques in the brain and improves cognitive function. In diabetes, it improves glucose tolerance and insulin sensitivity by regulating glucose and lipid metabolism.

Avantages Et Limitations Des Expériences En Laboratoire

N-{[(4-acetylphenyl)amino]carbonothioyl}-2-iodobenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications in various diseases. However, there are also some limitations to its use in lab experiments. It has low solubility in aqueous solutions, which can affect its bioavailability. It also has potential off-target effects, which can complicate data interpretation.

Orientations Futures

There are several future directions for the research and development of N-{[(4-acetylphenyl)amino]carbonothioyl}-2-iodobenzamide. In cancer research, it could be combined with other anticancer agents to improve its efficacy and reduce potential off-target effects. In Alzheimer's disease research, it could be further studied for its neuroprotective effects and potential use as a disease-modifying therapy. In diabetes research, it could be studied for its potential use as a glucose-lowering agent. Additionally, its structure could be further optimized to improve its solubility and bioavailability.

Méthodes De Synthèse

The synthesis of N-{[(4-acetylphenyl)amino]carbonothioyl}-2-iodobenzamide involves the reaction of 2-iodobenzamide with 4-acetylaniline in the presence of carbon disulfide and potassium hydroxide. The reaction proceeds through a series of intermediate steps, resulting in the formation of the final product. The synthesis method has been optimized to yield high purity and high yield of the product.

Applications De Recherche Scientifique

N-{[(4-acetylphenyl)amino]carbonothioyl}-2-iodobenzamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, it has been found to inhibit the growth of cancer cells by blocking the activity of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression and its inhibition can lead to the activation of tumor suppressor genes and the induction of cell death in cancer cells.
In Alzheimer's disease research, N-{[(4-acetylphenyl)amino]carbonothioyl}-2-iodobenzamide has been found to have neuroprotective effects by reducing the accumulation of beta-amyloid plaques in the brain. Beta-amyloid plaques are a hallmark of Alzheimer's disease and their accumulation is associated with neuronal damage and cognitive decline.
In diabetes research, N-{[(4-acetylphenyl)amino]carbonothioyl}-2-iodobenzamide has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes. Its mechanism of action involves the activation of the enzyme AMP-activated protein kinase (AMPK), which is involved in the regulation of glucose and lipid metabolism.

Propriétés

IUPAC Name

N-[(4-acetylphenyl)carbamothioyl]-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13IN2O2S/c1-10(20)11-6-8-12(9-7-11)18-16(22)19-15(21)13-4-2-3-5-14(13)17/h2-9H,1H3,(H2,18,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKADJYOHTOGHSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13IN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-acetylphenyl)carbamothioyl]-2-iodobenzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.